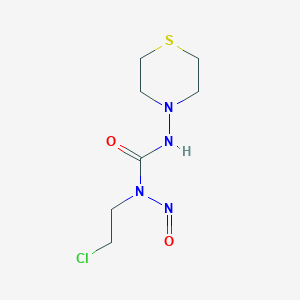
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea, also known as CENU, is a chemical compound that has been used in scientific research for several decades. It is a potent alkylating agent that has been shown to have anti-tumor activity in various cancer cell lines.
Wirkmechanismus
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a potent alkylating agent that works by covalently binding to DNA. It forms adducts with the nitrogen atoms of the DNA bases, which leads to DNA damage and cell death. The adducts can also interfere with DNA replication and transcription, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a programmed cell death mechanism. It can also inhibit angiogenesis, which is the process of forming new blood vessels that tumors need to grow. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has also been shown to modulate the immune system, which can help to enhance the anti-tumor response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. However, 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is also highly toxic and can cause DNA damage in normal cells. This limits its use in vivo and requires careful handling in vitro.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea. One area of interest is the development of new analogs that are less toxic and more selective for cancer cells. Another area of interest is the use of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in combination with other drugs to enhance its anti-tumor activity. Finally, there is a need for further studies on the mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea to better understand its effects on cancer cells.
Synthesemethoden
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the reaction of 1-(2-Chloroethyl)-3-(4-thiomorpholino)urea with nitrous acid. The reaction is carried out in an acidic medium, and the product is purified by recrystallization. The yield of the product is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been extensively studied for its anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea works by alkylating DNA, which leads to DNA damage and cell death. It has also been shown to inhibit DNA synthesis and repair, which further contributes to its anti-tumor activity.
Eigenschaften
CAS-Nummer |
114562-61-7 |
|---|---|
Produktname |
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea |
Molekularformel |
C7H13ClN4O2S |
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI-Schlüssel |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
114562-61-7 |
Synonyme |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



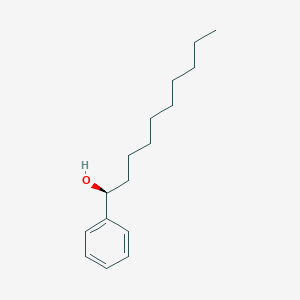
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
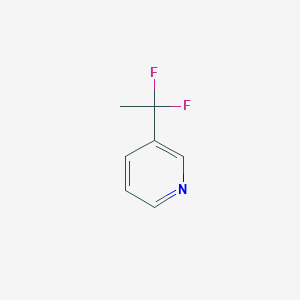

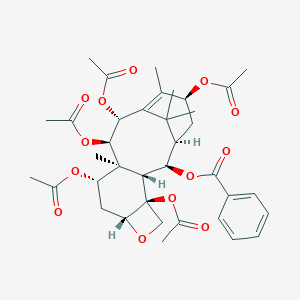
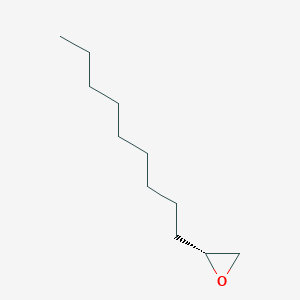
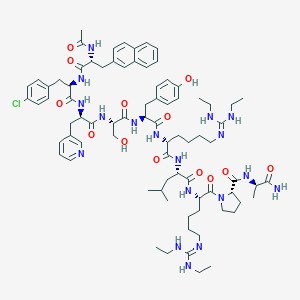

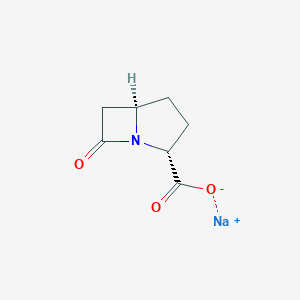
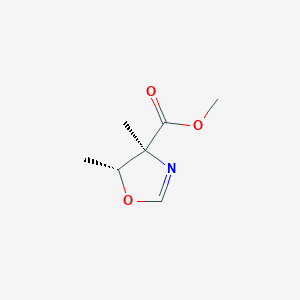

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)